molecular formula C24H31N5O B2662122 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine CAS No. 2097903-78-9

1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine

Numéro de catalogue B2662122
Numéro CAS: 2097903-78-9
Poids moléculaire: 405.546
Clé InChI: OXOSCNPFLVSMLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C24H31N5O and its molecular weight is 405.546. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines are key structural motifs in aminergic G protein-coupled receptors. Research by Möller et al. (2017) showed that connecting a lipophilic moiety to the arylpiperazine core can increase binding affinity and fine-tune functional properties. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists. This discovery has implications for designing novel therapeutics with a focus on G protein-biased partial agonists, demonstrating potential in treating psychiatric disorders like schizophrenia (Möller et al., 2017).

Synthesis and Molecular Docking

Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives. They synthesized a series of compounds and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase, a target protein. This study highlights the potential of these compounds in antimicrobial and antioxidant activities, suggesting their application in developing new therapeutics (Flefel et al., 2018).

Novel Antidepressant Metabolism

Research on Lu AA21004, a novel antidepressant, by Hvenegaard et al. (2012) revealed its metabolic pathways involving various cytochrome P450 enzymes. The study showed how the compound is metabolized into various products, such as a 4-hydroxy-phenyl metabolite and a benzylic alcohol. This insight is crucial for understanding the drug's pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Anti-tubercular Agents

Srinivasarao et al. (2020) focused on creating anti-tubercular agents, synthesizing and evaluating novel compounds for their activity against Mycobacterium tuberculosis. Their study indicates the promise of these compounds as potent anti-tubercular agents, which is significant given the global challenge of tuberculosis (Srinivasarao et al., 2020).

α1-Adrenoceptor Antagonists

Research by Barbaro et al. (2002) on WB4101-related benzodioxanes, including the synthesis of compounds with a N-alkyl piperazine bearing a cyclic substituent, provided insights into their binding profile at α1- and α2-adrenoceptors. This study helps in understanding the structure-activity relationships for α1-adrenoceptor antagonists, which are important for treating conditions like hypertension (Barbaro et al., 2002).

Propriétés

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c30-24(29-15-13-27(14-16-29)18-19-5-2-1-3-6-19)20-9-11-28(12-10-20)23-17-21-7-4-8-22(21)25-26-23/h1-3,5-6,17,20H,4,7-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOSCNPFLVSMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.